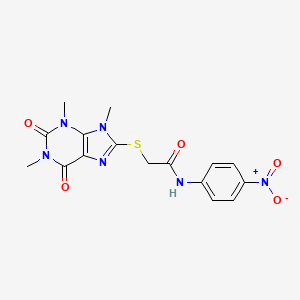
1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMFU-14 and has been found to possess unique biochemical and physiological effects that make it a promising candidate for research purposes.
Scientific Research Applications
Role in 5-HT2C Receptor Mediation
Research has shown that certain compounds, including urea derivatives, play a crucial role in mediating the effects of 5-HT2C receptors, which are implicated in various physiological responses, such as penile erections in rats. These studies demonstrate the potential of urea derivatives in characterizing novel ligands for 5-HT2C receptors, suggesting their use in the development of treatments for disorders associated with these receptors (Millan et al., 1997).
Anticancer Agent Development
Urea derivatives have been identified as potential anticancer agents, with certain compounds demonstrating significant antiproliferative effects against various cancer cell lines. This research highlights the therapeutic promise of urea derivatives as BRAF inhibitors and anticancer agents, opening avenues for further investigation into their efficacy and mechanism of action in cancer treatment (Jian Feng et al., 2020).
Electron Transfer Studies
Studies involving urea derivatives have also explored their role in electron transfer processes. For instance, research on vinyl ruthenium and osmium complexes with ureapyrimidinedione substitutions has provided insights into electron transfer across multiple hydrogen bonds. These findings are crucial for understanding the molecular basis of electron transfer in biological systems and could have implications for the design of new molecular electronics and photovoltaic materials (Pichlmaier et al., 2009).
Neuropharmacology and Eating Disorders
In neuropharmacology, urea derivatives have been investigated for their effects on compulsive food consumption and binge eating in animal models. Selective antagonists targeting orexin receptors have shown promise in reducing binge eating behaviors without affecting standard food intake, suggesting the potential of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
CB1 Receptor Modulation
Research into cannabinoids has identified urea derivatives as allosteric antagonists of the CB1 receptor, which plays a significant role in the central nervous system's function. These compounds have been studied for their effects on neuronal excitability and could offer new therapeutic approaches for treating neurological disorders (Xiaowei Wang et al., 2011).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-8-15(9-18(10-17)28-2)23-20(26)22-11-13-7-19(25)24(12-13)16-5-3-14(21)4-6-16/h3-6,8-10,13H,7,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJAUJUWGDDDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2598051.png)


![1-Methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2598059.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2598061.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B2598064.png)
![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)